Sodium dodecyl sulfate

Description

Overview of Sodium Dodecyl Sulfate (B86663) as a Research Reagent

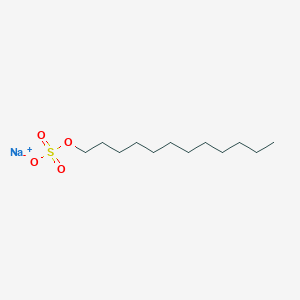

Sodium dodecyl sulfate, also known by its synonym sodium lauryl sulfate (SLS), is a powerful anionic surfactant widely utilized in biochemical and molecular biology research. wisdomlib.orgrroij.com Its amphiphilic nature, possessing both a hydrophobic 12-carbon tail and a hydrophilic sulfate headgroup, allows it to disrupt non-covalent bonds within and between molecules. wikipedia.orgsigmaaldrich.com This property is fundamental to its primary roles in the laboratory, which include cell lysis, protein denaturation, and solubilization of cellular components. rroij.comwikipedia.orgmagen-tec.com

In the context of protein biochemistry, SDS is a key component in protein extraction and, most notably, in this compound-polyacrylamide gel electrophoresis (SDS-PAGE). sigmaaldrich.comsigmaaldrich.com During SDS-PAGE, the detergent binds to proteins at a consistent ratio of approximately 1.4 grams of SDS per gram of protein, effectively denaturing them and imparting a uniform negative charge. metwarebio.comwikipedia.org This action masks the intrinsic charge of the protein, ensuring that its migration through the polyacrylamide gel is primarily dependent on its molecular weight. metwarebio.compatsnap.com

For nucleic acid analysis, SDS is a crucial ingredient in lysis buffers for both DNA and RNA extraction. wikipedia.orgmagen-tec.com It aids in disrupting cell membranes to release the genetic material and simultaneously inhibits the activity of nucleases that could otherwise degrade the DNA or RNA. wikipedia.org This ensures the integrity of the nucleic acids for downstream applications such as polymerase chain reaction (PCR) and Southern blotting. sigmaaldrich.com

Beyond its use in electrophoresis and nucleic acid extraction, SDS is employed in a variety of other research applications. It is used to solubilize proteins for various analyses, including the characterization of protein fibrils in neuropathological research. nih.govmdpi.com Furthermore, its surfactant properties are utilized to stabilize emulsions and microspheres and to improve the dissolution of poorly soluble compounds in certain formulations. wisdomlib.org

Historical Development and Evolution of SDS-Related Research Methodologies

The widespread use of SDS in modern laboratories is the result of key developments in protein separation techniques that occurred in the mid-20th century. Before the advent of SDS-PAGE, separating proteins by size was a significant challenge in molecular biology research. bio-techne.com

In the 1960s, researchers like Baruch Davis and Leonard Ornstein made significant strides in polyacrylamide gel electrophoresis, introducing the concept of discontinuous gel systems to improve protein separation. abcam.com However, a major breakthrough came in 1970 when Ulrich K. Laemmli, a postdoctoral fellow at the Medical Research Council's Laboratory of Molecular Biology, refined the technique by incorporating SDS. abcam.commit.edu This innovation, building upon the earlier work of Jacob V. Maizel who had used SDS to analyze poliovirus proteins, allowed for the separation of proteins based almost exclusively on their molecular weight. bio-techne.commit.edu Laemmli's motivation was to analyze the structural proteins of the T4 bacteriophage capsid, which could not be dissociated under native conditions. mit.edu The use of SDS to solubilize and denature these proteins was a critical step. mit.edu

The initial SDS-PAGE method involved casting polyacrylamide gels in tubes, which had to be physically broken to access the gel for staining. bio-techne.com A significant improvement came with the development of slab gels, which allowed for the analysis of multiple samples simultaneously and quickly became the standard. bio-techne.comnih.gov Laemmli's 1970 paper on the subject has been cited hundreds of thousands of times, a testament to the technique's profound impact on the scientific community. bio-techne.comnih.gov

The evolution of SDS-based methodologies continues. While SDS-PAGE remains a gold standard, other techniques have emerged. metwarebio.combio-techne.com Capillary electrophoresis (CE), developed around the same time as SDS-PAGE and enhanced by researchers like James W. Jorgenson and Krynn D. Lukacs, offers advantages such as higher throughput and reduced use of hazardous reagents. bio-techne.com

Significance of SDS in Modern Scientific Disciplines

The introduction of SDS into research methodologies has had a far-reaching impact across numerous scientific fields, fundamentally changing the way scientists approach the study of proteins and other macromolecules.

In biochemistry and molecular biology , SDS-PAGE is considered a fundamental and indispensable technique for protein analysis. metwarebio.comnumberanalytics.com It is routinely used to determine the molecular weight of proteins, assess protein purity, and analyze the composition of complex protein mixtures. metwarebio.comnih.gov The combination of SDS-PAGE with western blotting allows for the specific identification and quantification of proteins, which is crucial for a wide range of research and diagnostic applications. abcam.com The ability of SDS to lyse cells and denature proteins is also central to nucleic acid extraction protocols, making it a vital reagent for genetics and genomics research. wikipedia.orgmagen-tec.com

In the field of biotechnology , SDS is used in numerous applications, including recombinant DNA technology where it acts as a membrane solubilizer. rroij.com It is also employed in the study of protein folding and in the development of biopharmaceutical products. bio-techne.com

The influence of SDS extends to materials science , where its surfactant properties are exploited. For instance, aqueous solutions of SDS are used to disperse or suspend nanotubes, such as carbon nanotubes. sdlookchem.com It has also been investigated as a component in the development of composites, for example, to improve the mechanical and thermal properties of polypropylene/chitosan composites. researchgate.net Additionally, research has explored its use as a lubricant in micromachining processes. mdpi.com

The versatility of SDS is further highlighted by its use in techniques for preparing brain tissue for optical microscopy and its potential as a topical microbicide to prevent viral infections. wikipedia.orgsdlookchem.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;dodecyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMJMQXJHONAFJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaSO4C12H25, C12H25O4S.Na, C12H25NaO4S | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026031 | |

| Record name | Sodium dodecyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dodecyl sulfate, [sodium salt] appears as white to pale yellow paste or liquid with a mild odor. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White or cream-colored solid; [Merck Index] White to pale yellow paste or liquid; [CAMEO] White powder; [MSDSonline], WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid monododecyl ester sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium lauryl sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7127 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), 1 g dissolves in 10 mL water, giving an opalescent solution, In water, 1.00X10+5 mg/L (temp not specified), Solubility in water, g/100ml at 20 °C: 15 (moderate) | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium lauryl sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

greater than 1.1 at 68 °F (USCG, 1999) | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Impurities |

/Impurities/ Linear alkyl sulphates of shorter and longer chain length, the main impurity being the C14-compound. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or cream-colored crystals, flakes, or powder, Small, white or light-yellow crystals, White to cream-colored crystals, flakes or powder | |

CAS No. |

151-21-3, 8012-56-4 | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium lauryl sulfate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium lauryl sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid monododecyl ester sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium dodecyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dodecyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfuric acid monododecyl ester sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/368GB5141J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

399 to 405 °F (NTP, 1992), 204 °C | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium lauryl sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Fundamental Principles of Sodium Dodecyl Sulfate Self Assembly and Aggregation

Micellization Phenomena of Sodium Dodecyl Sulfate (B86663)

The formation of micelles by sodium dodecyl sulfate in a solution is a critical phenomenon that occurs above a narrow concentration range known as the critical micelle concentration (CMC). Below the CMC, SDS exists predominantly as individual ions. Above the CMC, the additional surfactant molecules aggregate to form micelles. This process is a cooperative self-assembly driven by the hydrophobic effect, which is the main driving force behind the formation of micelles in solution ijsr.net. The hydrophobic tails of the SDS molecules cluster together to form the core of the micelle, thus minimizing their contact with water, while the polar sulfate head groups form the outer shell, interacting with the aqueous solvent. This arrangement is a thermodynamically favorable state that significantly alters the properties of the solution, such as conductivity, surface tension, and the ability to solubilize nonpolar substances.

The critical micelle concentration (CMC) is a fundamental parameter for characterizing surfactants and is the concentration at which the formation of micelles begins. The determination of the CMC can be accomplished through various experimental techniques that monitor a change in a physical property of the surfactant solution as a function of its concentration. An abrupt change in the slope of the plot of the measured property versus surfactant concentration indicates the onset of micelle formation. The selection of a particular method depends on the properties of the surfactant and the available instrumentation asianpubs.org.

Conductivity measurement is a common and effective technique for determining the CMC of ionic surfactants like this compound (SDS) nih.gov. This method is based on the change in the electrical conductivity of the surfactant solution with concentration. Below the CMC, SDS behaves as a strong electrolyte, and the conductivity increases linearly with concentration as more charge-carrying monomers are added.

However, once micelles are formed above the CMC, the mobility of the aggregated ions is less than that of the individual free ions. This is because the newly formed micelles are larger entities and because a fraction of the counter-ions (Na+) becomes associated with the micelle surface, reducing the total number of effective charge carriers. Consequently, the rate of increase in conductivity with surfactant concentration is significantly lower in the post-micellar region. The CMC is determined graphically as the point of intersection of the two linear portions of the conductivity versus concentration plot scribd.comresearchgate.net.

For example, a study determining the CMC of pure SDS in water using the conductivity method found a value of 9.5 x 10⁻³ mol dm⁻³ jcsp.org.pk. Another study reported a CMC value of 8.3 mM for SDS in water at 25 °C, which was in good agreement with literature values ranging from 8.1 to 8.4 mM acs.org.

| Solvent | Temperature (°C) | CMC (mM) | Reference |

|---|---|---|---|

| Water | 25 | 9.5 | jcsp.org.pk |

| Water | 25 | 8.3 | acs.org |

| Acetonitrile-water (3% v/v) | Not Specified | 7.7 | asianpubs.org |

| 1.25% Ethanol | Not Specified | 8.1 | researchgate.net |

Spectroscopic techniques are widely used for the determination of the CMC of surfactants due to their sensitivity and versatility tandfonline.comresearchgate.net. These methods often employ probe molecules whose spectroscopic properties change upon incorporation into the micellar environment.

One of the most common spectroscopic methods is fluorescence spectroscopy, often utilizing a fluorescent probe like pyrene (B120774). The fluorescence spectrum of pyrene is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. However, when micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles. This change in the microenvironment leads to a significant change in the vibronic fine structure of the pyrene fluorescence spectrum. Specifically, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is monitored. This ratio is high in polar solvents like water and decreases as pyrene moves into the nonpolar micellar core. A plot of the I₁/I₃ ratio against the surfactant concentration shows a sharp decrease at the CMC, allowing for its determination asianpubs.org. A study using this method determined the CMC of SDS to be 8.3 x 10⁻³ mol dm⁻³ jcsp.org.pk.

UV-Vis spectrophotometry can also be used, often indirectly, to determine the CMC tandfonline.com. This can be achieved by observing changes in the absorbance spectrum of a dye that interacts with the surfactant micelles. For instance, the interaction between a cationic dye and anionic SDS micelles can lead to a shift in the dye's absorption spectrum, which can be monitored to find the CMC iicbe.org.

| Method | Probe/Dye | CMC (mM) | Reference |

|---|---|---|---|

| Fluorescence Spectroscopy | Pyrene | 8.3 | jcsp.org.pk |

| Spectrophotometry | Methyl Violet | 4.8 | iicbe.org |

The process of micellization is governed by thermodynamic principles. The thermodynamic parameters of micellization, such as the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic), provide valuable insights into the driving forces behind micelle formation. These parameters can be determined experimentally, often by studying the temperature dependence of the CMC cdnsciencepub.comresearchgate.net.

The closed association model is a simplified model often used to describe the equilibrium between free surfactant monomers and monodispersed micelles, which allows for the calculation of these thermodynamic parameters acs.orgconicet.gov.ar.

The standard Gibbs free energy of micellization (ΔG°mic) indicates the spontaneity of the micellization process. A negative value of ΔG°mic signifies that the formation of micelles is a spontaneous process. For ionic surfactants like SDS, the ΔG°mic can be calculated from the CMC value using the following equation, derived from the mass action model:

ΔG°mic = (2 - β)RT ln(X_CMC)

where R is the gas constant, T is the absolute temperature, X_CMC is the CMC expressed as a mole fraction, and β is the degree of counter-ion binding to the micelle ajchem-a.com. The term (2 - β) accounts for the contribution of the counter-ions.

The micellization of SDS is a spontaneous process, as indicated by the consistently negative values of ΔG°mic. Studies have shown that the value of ΔG°mic is almost invariant over a range of temperatures, a phenomenon known as "compensation phenomena" where changes in enthalpy and entropy with temperature offset each other acs.org. For example, in an aqueous solution, the ΔG°mic for SDS is typically in the range of -30 to -40 kJ/mol at room temperature.

The enthalpy of micellization (ΔH°mic) represents the heat change associated with the formation of micelles. It can be determined from the temperature dependence of the CMC using the van't Hoff equation. The entropy of micellization (ΔS°mic) reflects the change in the degree of order of the system upon micelle formation. It can be calculated from the Gibbs-Helmholtz equation:

ΔG°mic = ΔH°mic - TΔS°mic

As the temperature increases, the contribution of the hydrophobic effect diminishes, and the entropy of micellization is expected to decrease acs.orgconicet.gov.ar. Concurrently, the enthalpy of micellization becomes more exothermic (more negative), indicating that the process becomes more energetically favorable. This interplay between enthalpy and entropy results in the Gibbs free energy remaining relatively constant over a certain temperature range.

| Temperature (K) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | ΔS°mic (J/mol·K) |

|---|---|---|---|

| 298.15 | -36.8 | -1.5 | 118.4 |

| 303.15 | -37.4 | -3.2 | 112.8 |

| 308.15 | -38.0 | -5.0 | 107.1 |

| 313.15 | -38.5 | -6.7 | 101.5 |

Note: The values in this table are representative and can vary based on experimental conditions and the specific model used for calculation. The trend of decreasing enthalpy and entropy with increasing temperature is a key characteristic.

Thermodynamics of SDS Micellization

Pseudo-Phase Separation Model Applications

The pseudo-phase separation model is a thermodynamic framework used to describe the formation of micelles. researchgate.netconicet.gov.ar This model treats the process of micellization as a phase separation in which micelles are considered a distinct pseudophase that is in equilibrium with the aqueous solution of surfactant monomers. wikipedia.orgacs.org The model simplifies the complex process of micelle formation, allowing for the calculation of key thermodynamic parameters.

Applications of the pseudo-phase separation model are instrumental in determining the standard Gibbs free energy of micellization (ΔG°mic), enthalpy of micellization (ΔH°mic), and entropy of micellization (ΔS°mic). researchgate.netajchem-a.com These parameters provide insight into the spontaneity and driving forces of the micellization process. For ionic surfactants like SDS, the Gibbs free energy of micellization can be calculated using the following equation:

ΔG°mic = RT ln(CMC)

where R is the gas constant, T is the absolute temperature, and CMC is the critical micelle concentration expressed as a mole fraction. The enthalpy of micellization can be determined from the temperature dependence of the CMC using the van't Hoff equation. The entropy of micellization is then calculated from the Gibbs-Helmholtz equation.

Experimental techniques such as conductometry and tensiometry are often employed to determine the CMC at various temperatures, and the data obtained are then analyzed using the pseudo-phase separation model to calculate the thermodynamic parameters. researchgate.netajchem-a.com

Structural Characterization of SDS Micelles

The structure of this compound micelles is not static but is influenced by various factors, including surfactant concentration, temperature, and the presence of electrolytes. Techniques such as small-angle neutron scattering (SANS), small-angle X-ray scattering (SAXS), and dynamic light scattering (DLS) are pivotal in elucidating the size, shape, and internal structure of these aggregates. nih.govresearchgate.net

Micellar Size and Shape Distribution Analysis

SDS micelles are generally considered to be spherical or nearly spherical at concentrations just above the CMC. researchgate.net However, as the concentration of SDS or added salt increases, they can undergo a shape transition to form larger, ellipsoidal or even cylindrical (rod-like) structures. researchgate.netnbi.dk

The aggregation number (Nagg), which is the average number of surfactant molecules in a single micelle, is a key parameter in characterizing micellar size. For SDS in aqueous solution, the aggregation number typically ranges from 50 to 100, depending on the conditions. csun.edu

Various experimental methods are used to determine the size and shape of SDS micelles:

Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) provide detailed information about the size, shape, and internal structure of the micelles by analyzing the scattering patterns of neutrons or X-rays. nih.govresearchgate.net

Dynamic Light Scattering (DLS) measures the hydrodynamic radius of the micelles by analyzing the fluctuations in scattered light intensity caused by their Brownian motion. azom.com

Fluorescence Quenching techniques can be used to determine the aggregation number by observing the quenching of a fluorescent probe incorporated into the micelles. nbi.dk

The analysis of experimental data often involves fitting the results to theoretical models, such as those for spherical or ellipsoidal particles, to extract parameters like the micelle dimensions and aggregation number. nih.govnist.gov

| SDS Concentration (mg/mL) | Temperature (°C) | Z-average Diameter (nm) |

|---|---|---|

| 25 | 25 | Multiple nanometer-sized micelles and larger aggregates |

| 50 | 25 | Predominantly nanometer-sized micelles |

Note: At a concentration of 25 mg/mL, in addition to the formation of nanometer-sized micelles, larger aggregates of several hundred nanometers can also form. azom.com The number of these large aggregates tends to decrease as the concentration is increased to 50 mg/mL. azom.com

Influence of Temperature on Micelle Structure

Temperature has a significant impact on the structure of SDS micelles. nih.govnist.govoclc.org Generally, an increase in temperature leads to a decrease in the aggregation number and a reduction in the size of the micelles. nih.govresearchgate.net This is attributed to several factors, including increased thermal motion of the surfactant molecules and changes in the hydration of the hydrophilic head groups. researchgate.net

Small-angle neutron scattering (SANS) studies have shown that SDS micelles tend to be slightly compressed (oblate ellipsoids) and their size shrinks as the temperature rises. nih.govnist.gov The decrease in micelle volume with increasing temperature results in a higher number density of smaller micelles. nih.gov

| Temperature (°C) | Aggregation Number (Nagg) |

|---|---|

| 25 | ~70 |

| 40 | ~60 |

| 60 | ~50 |

Note: The aggregation number (Nagg) is seen to decrease with increasing temperature as the micelle sizes (and volume) decrease with increasing temperature. nih.gov

Kinetics of SDS Aggregate Formation

Micelles are dynamic entities that are in a constant state of equilibrium with the surrounding monomeric surfactant molecules. nih.govfirp-ula.org The kinetics of micelle formation and breakdown involve two primary relaxation processes:

A fast relaxation process (τ1) , occurring on the microsecond timescale, is associated with the rapid exchange of individual surfactant monomers between the micelles and the bulk solution. firp-ula.org

A slow relaxation process (τ2) , which takes place on a millisecond to second timescale, is related to the complete formation or dissolution of a micelle. nih.govresearchgate.net This slow relaxation time is directly correlated with the average lifetime and stability of a micelle. researchgate.netresearchgate.net

Techniques such as temperature-jump, pressure-jump, and stopped-flow are used to study these relaxation kinetics. nih.govresearchgate.net For SDS, the slow relaxation times (τ2) have been found to be in the range of milliseconds to seconds, depending on the surfactant concentration. nih.govresearchgate.net The stability of SDS micelles, as indicated by τ2, can influence various technological processes that involve a rapid increase in interfacial area, such as foaming and emulsification. nih.govresearchgate.net

| SDS Concentration (mM) | Slow Relaxation Time (τ2) (s) |

|---|---|

| ~CMC | 10-4 - 10-3 |

| 200 | ~5 |

| >200 | Decreases |

Note: The slow relaxation time of SDS micelles is concentration-dependent, with a maximum stability observed at around 200 mM. researchgate.net

Interactions of this compound in Mixed Surfactant Systems

The behavior of SDS can be significantly altered when it is mixed with other types of surfactants, leading to systems with properties that can be tailored for specific applications.

Synergistic and Antagonistic Effects in Binary and Ternary Mixtures

When two or more surfactants are mixed, their interactions can lead to synergistic or antagonistic effects. researchgate.netarxiv.orgnih.govarxiv.org

Synergism is the phenomenon where the properties of the mixed surfactant system, such as its ability to reduce surface tension or form micelles, are more pronounced than the sum of the properties of the individual components. researchgate.net This often results in a lower critical micelle concentration for the mixture compared to the individual surfactants.

Antagonism , conversely, is when the performance of the mixture is less effective than that of the individual surfactants. arxiv.orgnih.govarxiv.org

These interactions are particularly prominent in mixtures of anionic surfactants like SDS with cationic, nonionic, or zwitterionic surfactants. The nature of the interaction is governed by factors such as the electrostatic forces between the head groups and the hydrophobic interactions between the alkyl chains.

The regular solution theory is often used to quantify the interactions between surfactants in a mixed micelle through an interaction parameter, β.

A negative β value indicates synergistic interactions, meaning the attraction between the different surfactant molecules in the micelle is stronger than the attraction between identical molecules.

A positive β value suggests antagonistic interactions.

A β value of zero implies ideal mixing.

| Surfactant 2 | Type | Interaction Parameter (β) | Effect |

|---|---|---|---|

| Cationic Surfactant (e.g., CTAB) | Cationic | Strongly Negative | Strong Synergism |

| Nonionic Surfactant (e.g., Triton X-100) | Nonionic | Moderately Negative | Synergism |

| Another Anionic Surfactant | Anionic | Close to Zero or Slightly Positive | Ideal or Weakly Antagonistic |

Note: The interaction parameter (β) is a measure of the deviation from ideal mixing behavior in the mixed micelles. Strong electrostatic attraction between the oppositely charged head groups of anionic and cationic surfactants leads to highly synergistic interactions. researchgate.net

Non-Ideal Mixing in SDS-Containing Systems

In multicomponent surfactant systems, the assumption of ideal mixing, where the properties of the mixture are a simple weighted average of the individual components, often breaks down. This is particularly true for systems containing this compound (SDS) mixed with other types of surfactants. The deviation from ideality arises from specific interactions between the constituent surfactant molecules within the mixed micelles. These interactions can be attractive (synergistic) or repulsive (antagonistic), leading to significant changes in the physicochemical properties of the surfactant solution, most notably the critical micelle concentration (CMC).

Similarly, mixtures of SDS with cationic surfactants, like dodecyltrimethylammonium (B156365) bromide (DTAB), exhibit strong synergistic interactions. The electrostatic attraction between the oppositely charged head groups of the anionic SDS and cationic DTAB molecules is a primary driver for the significant reduction in the CMC of these mixed systems compared to the individual surfactants. This strong attraction leads to the formation of highly stable mixed micelles.

The extent of non-ideality in these systems can be quantified and is often influenced by factors such as the mole fraction of each surfactant, temperature, and the presence of electrolytes. Understanding these non-ideal mixing behaviors is crucial for formulating effective surfactant systems for a wide range of applications, from detergents and emulsifiers to drug delivery and enhanced oil recovery.

A summary of the critical micelle concentration (CMC) for SDS and its mixtures with Dodecyltrimethylammonium Bromide (DTAB) at different mole fractions of DTAB is presented in the table below.

Intercomponent Interaction Parameters

To quantify the non-ideal behavior and the strength of interactions between different surfactant molecules in a mixed micelle, the concept of the intercomponent interaction parameter, often denoted as β, is utilized. This parameter is derived from the Regular Solution Theory (RST) as adapted for surfactant systems by Rubingh. The theory provides a framework for understanding and predicting the properties of mixed surfactant systems, including their CMC.

The interaction parameter, β, is a measure of the excess free energy of mixing of the surfactants in the micellar phase. A negative value of β indicates an attractive interaction (synergism) between the two surfactants, meaning that the mixed micelle is more stable than the ideal mixed state. A positive β value signifies a repulsive interaction (antagonism), where the formation of mixed micelles is less favorable than in the ideal case. A β value of zero corresponds to ideal mixing.

The magnitude of the β parameter reflects the strength of the interaction. For instance, in mixtures of anionic SDS and nonionic surfactants like Triton X-100, the interaction parameter is typically negative, indicating synergistic interactions. These interactions are primarily driven by the reduction in electrostatic repulsion between the SDS headgroups due to the presence of the nonionic surfactant.

In the case of SDS mixed with the cationic surfactant dodecyltrimethylammonium chloride (DoTAC), the interaction parameter is found to be highly negative, signifying a very strong synergistic interaction. This is due to the strong electrostatic attraction between the oppositely charged headgroups. Conversely, mixing SDS with another anionic surfactant would likely result in a positive or near-zero β value due to electrostatic repulsion between the similar head groups.

The interaction parameter can be calculated from experimental CMC data of the individual and mixed surfactant systems. The table below presents the interaction parameters (β) for SDS with various surfactants, illustrating the nature and strength of their interactions in mixed micelles.

The thermodynamic parameters of micellization, including the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization, provide further insight into the driving forces behind the self-assembly process in mixed surfactant systems. In many SDS-containing systems, the micellization process is found to be spontaneous, as indicated by a negative ΔG°m. The contributions of enthalpy and entropy to this spontaneity can vary depending on the nature of the co-surfactant and the temperature. For instance, the micellization of SDS in the presence of some additives can be entropy-driven at lower temperatures and enthalpy-driven at higher temperatures. The table below summarizes the thermodynamic parameters for the micellization of SDS in an aqueous solution at different temperatures.

Mechanisms of Sodium Dodecyl Sulfate Interaction with Biomolecules

Protein Denaturation by Sodium Dodecyl Sulfate (B86663)

The denaturation of proteins by SDS is a complex process that effectively disrupts their native three-dimensional structures. This property is fundamental to various laboratory techniques, most notably SDS-polyacrylamide gel electrophoresis (SDS-PAGE), which separates proteins based on their molecular weight nih.govpatsnap.com. The process involves the disruption of non-covalent bonds that maintain the protein's native conformation, leading to the loss of its secondary, tertiary, and quaternary structures and rendering the protein a linearized polypeptide chain. patsnap.comquora.commtoz-biolabs.comcreative-proteomics.comsciencevision.org.

The binding of SDS to proteins is a multifaceted process driven by a combination of forces that ultimately leads to the unfolding of the polypeptide chain. As an amphiphilic molecule, SDS possesses both a hydrophobic hydrocarbon tail and a hydrophilic, negatively charged sulfate head group mtoz-biolabs.comnih.gov. This dual nature allows it to interact favorably with different regions of a protein.

The initial interaction between SDS and a protein involves both electrostatic and hydrophobic forces. The negatively charged sulfate head of the SDS molecule can interact with positively charged amino acid residues on the protein surface quora.commtoz-biolabs.com. However, the primary driving force for binding and subsequent denaturation is the hydrophobic interaction between the long hydrocarbon tail of SDS and the nonpolar, hydrophobic amino acid residues of the protein mtoz-biolabs.comnih.govreddit.com. These hydrophobic residues are typically buried within the protein's interior in its native state. The binding of SDS to these regions helps to expose them to the aqueous environment, initiating the unfolding process quora.comaatbio.com.

The nature of these interactions is predominantly hydrophobic at submicellar concentrations of SDS, becoming exclusively hydrophobic at micellar concentrations nih.gov. This interaction is largely independent of the protein's initial structure, conformation, or ionization state nih.gov.

| Interaction Type | Description | Key Molecular Components |

|---|---|---|

| Electrostatic | Initial attraction between oppositely charged groups. | Negatively charged sulfate head of SDS and positively charged amino acid residues (e.g., Lysine (B10760008), Arginine). |

| Hydrophobic | Primary driving force for binding and unfolding. | Hydrophobic hydrocarbon tail of SDS and nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine). |

The binding of SDS molecules to a protein induces significant conformational changes, leading to the loss of its native structure. The disruption of the protein's hydrophobic core and the electrostatic repulsions between the negatively charged heads of the bound SDS molecules contribute to the unfolding of the polypeptide chain into a more linear, rod-like shape patsnap.commtoz-biolabs.com. This process disrupts the intricate network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and ionic bonds, that stabilize the protein's three-dimensional structure creative-proteomics.comnih.govaatbio.com.

The effect of SDS on protein secondary structure can vary depending on the initial native conformation of the protein. While SDS is a potent denaturant for most proteins, its interaction with α-helical and β-sheet structures can differ.

Research has indicated that SDS can induce α-helical structures in polypeptides nih.gov. For some proteins, the interaction with SDS micelles leads to an increase in α-helical content nih.govresearchgate.net. In contrast, the disruption of β-sheet structures can occur through distinct mechanisms. Molecular dynamics simulations have revealed that individual SDS molecules can insert themselves between neighboring β-strands, disrupting the inter-strand hydrogen bonds nih.gov. Alternatively, an SDS molecule can penetrate the core of a protein, allowing a micelle to wedge apart β-sheets nih.govresearchgate.net. This suggests that the specific architecture of the secondary structure influences the precise mechanism of SDS-induced unfolding.

The concentration of SDS plays a critical role in the dynamics of protein unfolding. The process can be characterized by distinct stages that are dependent on the SDS concentration relative to its critical micelle concentration (CMC), which is approximately 8.2 mM researchgate.netresearchgate.net.

Submicellar Concentrations (< CMC): Below the CMC, SDS exists as individual monomers. In this range, SDS monomers bind to the protein primarily through hydrophobic interactions, leading to the initial unfolding of the tertiary structure nih.govresearchgate.net. This can result in partially unfolded or aggregated states researchgate.net.

Micellar Concentrations (> CMC): Above the CMC, SDS molecules aggregate to form micelles. The unfolding process is significantly enhanced at these concentrations. Unfolded proteins can wrap around SDS micelles in what has been described as a "beads-on-a-string" or "necklace-and-beads" configuration nih.govresearchgate.net. The expansion of the protein chain is further driven by the coulombic repulsion between the negatively charged, protein-bound micelles nih.govresearchgate.net.

Single-molecule studies on the protein S6 have revealed four distinct regimes of interaction depending on the SDS concentration, highlighting a multi-stage unfolding process with different denatured states and dynamics at various concentrations rsc.org.

| SDS Concentration Range | Primary SDS State | Effect on Protein Structure |

|---|---|---|

| ≤ 1 mM | Monomers | Formation of quasi-micelles with the protein. rsc.org |

| Millimolar range | Monomers and pre-micelles | Denaturation into a heterogeneous ensemble of unfolded states. rsc.org |

| Tens of millimolar range | Micelles | Unfolding into a micelle-packed conformation. rsc.org |

| > 50 mM | Micelles | Rapid unfolding with millisecond dynamics. rsc.org |

Molecular Mechanisms of SDS-Protein Binding

Sodium Dodecyl Sulfate as a Membrane-Mimetic Environment

Beyond its role as a denaturant, SDS micelles can serve as a simplified model system to mimic biological membranes researchgate.net. This application is particularly valuable for studying the structure and function of membrane proteins, which are notoriously difficult to study in their native lipid bilayer environment.

While generally considered a harsh detergent that leads to denaturation, SDS can, in some instances, maintain the native tertiary and quaternary structure of membrane proteins, especially those lacking significant extramembranous domains acs.org. The amphipathic nature of SDS micelles provides a hydrophobic core and a hydrophilic surface, creating an environment that can solubilize and stabilize transmembrane segments researchgate.netacs.orgnih.gov.

Studies have shown that SDS micelles are capable of mimicking the tertiary interactions of protein-, lipid-, and aqueous-exposed helical surfaces that occur in the folded transmembrane domains of proteins acs.orgnih.gov. This allows for the investigation of helix-helix interactions and the formation of oligomeric states within the micellar environment acs.orgacs.org. The ability of SDS micelles to provide access to water for an embedded transmembrane segment can also serve as a surrogate for the in vivo structures of channels and pores where such interactions are functionally important acs.org.

Mimicry of Biological Membrane Environments by SDS Micelles

This compound (SDS) is an anionic surfactant that, above its critical micelle concentration (CMC) of approximately 2 mM in aqueous solutions, self-assembles into spherical structures known as micelles researchgate.net. These micelles present a unique amphipathic environment, with a hydrophobic core composed of the dodecyl hydrocarbon tails and a hydrophilic surface of negatively charged sulfate headgroups that interact with water youtube.com. This structure allows SDS micelles to serve as a simplified model system, or membrane mimetic, for biological membranes researchgate.netmdpi.com.

The primary function of SDS micelles as membrane mimetics is to replicate the distinct hydrophobic and hydrophilic domains of a lipid bilayer researchgate.net. This mimicry is crucial for the in vitro study of membrane proteins, which are notoriously difficult to investigate in their native environment due to the complexity and insolubility of biological membranes nih.gov. By providing a soluble, detergent-based environment, SDS micelles allow for the application of various biophysical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and circular dichroism, to study the structure and function of transmembrane segments researchgate.netnih.gov.

Research has demonstrated that SDS micelles can effectively mimic the tertiary interactions that occur between protein helical surfaces and the surrounding lipid and aqueous environments within a native membrane nih.govacs.org. For example, studies using model α-helical transmembrane peptides have shown that the local environment and oligomeric states of these peptides within SDS micelles are sensitive to changes in their amino acid sequence, similar to what would be expected in a biological membrane nih.govacs.org. Despite its reputation as a "harsh" or denaturing detergent, these findings suggest that SDS can, under certain conditions, provide a functional mimic of the native lipid bilayer for structural biology applications nih.govacs.org. The choice of detergent is critical for solubilizing membrane proteins without causing denaturation into a non-biological state, a necessary step for high-resolution structural determination techniques like X-ray crystallography and solution NMR nih.govacs.org.

Solubilization of Membrane Proteins by SDS

The solubilization of biological membranes is a critical step for the extraction and study of integral membrane proteins. This compound is a highly effective detergent for this purpose due to its amphipathic nature agscientific.com. The process of solubilization involves the disruption of the lipid bilayer and the subsequent encapsulation of the released membrane components, including proteins, into mixed micelles acs.org.

The mechanism of membrane solubilization by SDS can be described as a multi-step process:

Detergent Partitioning : Initially, SDS monomers insert themselves into the outer leaflet of the lipid bilayer acs.orglifecanvastech.com.

Membrane Strain and Pore Formation : As more SDS molecules accumulate in the bilayer, they induce mechanical strain, causing the membrane to bend and eventually rupture, forming pores lifecanvastech.com. This is partly due to the conical shape of SDS molecules, which favors high curvature structures like micelles over the planar structure of a lipid bilayer youtube.com.

Lipid Extraction and Micellization : SDS micelles can then extract lipid and protein molecules from the membrane, leading to the formation of mixed micelles containing SDS, lipids, and membrane proteins youtube.comacs.org. This effectively dissolves the membrane structure lifecanvastech.com.

While SDS is highly efficient at solubilizing membranes, it is also known as a strong denaturing agent nih.govnih.gov. It disrupts not only lipid-lipid and lipid-protein interactions but also the non-covalent protein-protein interactions that maintain the native three-dimensional structure and quaternary complexes of proteins nih.govnih.gov. This denaturation is a key principle behind the use of SDS in techniques like this compound-polyacrylamide gel electrophoresis (SDS-PAGE), where the goal is to separate proteins based on their molecular weight alone patsnap.com. However, this denaturing property can be a drawback when the aim is to purify active membrane proteins agscientific.comnih.gov. In some cases, renaturation protocols are employed to refold the purified proteins after removal of SDS nih.gov.

The table below summarizes the stages of membrane solubilization by SDS.

| Stage | Description | Key Events |

| 1. Partitioning | SDS monomers from the aqueous solution insert into the lipid bilayer. | Accumulation of SDS in the outer leaflet of the membrane. |

| 2. Lysis | Increased concentration of SDS induces strain, leading to membrane rupture and pore formation. | Bending of the membrane, creation of holes, and release of cellular contents. |

| 3. Solubilization | At higher concentrations, the bilayer is completely disrupted into mixed micelles. | Formation of soluble complexes of protein, lipid, and detergent. |

Interaction of this compound with Cellular and Subcellular Structures

Cell Membrane Penetration and Disruption by SDS

This compound's interaction with the cell membrane is characterized by its rapid ability to penetrate and disrupt the lipid bilayer, leading to increased membrane permeability and eventual cell lysis lifecanvastech.comnih.gov. As an amphipathic molecule, the hydrophobic tail of SDS inserts into the hydrophobic core of the cell membrane, while its negatively charged head group remains in the aqueous environment youtube.comresearchgate.net.

This insertion of SDS molecules into the membrane has several immediate consequences. It induces a curvature stress on the lipid bilayer, which can lead to the formation of transient pores and a general destabilization of the membrane structure youtube.comlifecanvastech.com. Studies on human intestinal epithelial (Caco-2) cells have shown that exposure to SDS causes an immediate and significant decrease in transepithelial electrical resistance (TEER), which is a measure of epithelial integrity nih.gov. This is accompanied by an increase in the permeability of the apical cell membranes to molecules of varying sizes nih.gov.

Electron microscopy studies have revealed the morphological changes associated with SDS treatment, including the shortening of microvilli, the formation of membrane wounds, and the disorganization of cytoskeletal elements like actin filaments in the terminal web nih.gov. In Escherichia coli, the initial effect of SDS is the collapse of plasmolysis spaces, followed by the dissolution of the plasma membrane, which leads to the release of cellular macromolecules, including proteins, ribonucleic acid (RNA), and deoxyribonucleic acid (DNA) nih.gov. The process ultimately leads to cell lysis as the membrane's barrier function is completely compromised youtube.com.

Effects on Native Protein Complexes and Functionality

This compound exerts a profound and generally disruptive effect on the structure and function of native protein complexes nih.gov. Its primary mechanism of action involves the disruption of non-covalent interactions that are essential for maintaining the secondary, tertiary, and quaternary structures of proteins guidechem.comsciencevision.org.

The binding of SDS to proteins is a cooperative process. The hydrophobic dodecyl tail interacts with the non-polar regions of the polypeptide chain, while the negatively charged sulfate head interacts with charged and polar groups guidechem.commtoz-biolabs.com. This interaction leads to the unfolding of the protein from its native, compact conformation into a more linear polypeptide chain patsnap.comyoutube.com. By binding to the protein backbone at a relatively constant ratio of about 1.4 grams of SDS per gram of protein, SDS molecules impart a large negative charge to the protein, overwhelming its intrinsic charge sciencevision.org.

This dual action of denaturation and charge masking is the foundational principle of SDS-PAGE, a technique used to separate proteins based on their molecular weight patsnap.comsciencevision.org. The disruption of the native structure invariably leads to a loss of biological function, as the specific three-dimensional arrangement of amino acids required for activity is destroyed researchgate.netnih.gov. While SDS is effective at breaking hydrophobic interactions and hydrogen bonds, it does not typically break the covalent disulfide bridges within or between polypeptide chains unless a reducing agent is also present sciencevision.orgfrontiersin.org. Although generally considered a denaturant, at very low concentrations, SDS has in some cases been observed to stabilize certain protein structures researchgate.net.

Characterization of SDS-Resistant Protein Fibrils

While SDS is a potent denaturant for most proteins, a notable exception is its effect on certain types of protein aggregates, particularly amyloid fibrils nih.govnih.gov. Amyloid fibrils are highly ordered, β-sheet-rich protein aggregates associated with a variety of human diseases, including Alzheimer's disease nih.gov. A key characteristic of many of these fibrils is their remarkable stability and resistance to denaturation by detergents like SDS mdpi.comtandfonline.com.

This resistance to SDS is a critical property used in the biochemical characterization and isolation of amyloid fibrils from complex biological samples nih.govmdpi.com. When treated with SDS, non-amyloid proteins and protein complexes are typically solubilized and denatured, allowing the insoluble, SDS-resistant amyloid fibrils to be separated by centrifugation nih.govmdpi.com. This methodology has been instrumental in identifying previously uncharacterized amyloids in various organisms mdpi.com.

The structural basis for this resistance lies in the extensive network of hydrogen bonds that stabilize the cross-β-sheet core of the amyloid fibril. This structure is exceptionally stable and is not easily disrupted by the action of SDS nih.gov. It has been shown that even the degradation products of amyloid fibrils, resulting from exposure to other factors, can retain their resistance to ionic detergents nih.gov. However, the degree of SDS resistance can vary among different types of amyloid fibrils nih.gov. For example, some studies have noted that Sarkosyl, a weaker detergent, may be more suitable for isolating certain amyloid species that are susceptible to SDS mdpi.com. The stability of these fibrils in the presence of SDS is often analyzed using techniques like SDS-PAGE, where they may migrate as high-molecular-weight complexes or require harsh conditions to be depolymerized into their monomeric components researchgate.netresearchgate.net.

Comparative Analysis of this compound Analogs in Molecular Biology

In molecular biology, while SDS is a ubiquitous reagent, several of its analogs are also employed, each with distinct properties that make them suitable for specific applications nih.govnih.gov. A comparative analysis of SDS with two other anionic detergents, sodium lauroyl sarcosinate (Sarkosyl) and sodium lauroyl glutamate (SLG), reveals a spectrum of detergent strength and functionality mdpi.commdpi.com.

This compound (SDS) is the strongest of the three. Its primary advantages are its powerful ability to lyse cells, solubilize most proteins (including membrane proteins), and disrupt almost all non-covalent molecular interactions nih.gov. This makes it ideal for denaturing electrophoresis (SDS-PAGE) and for the stringent purification of highly stable structures like certain amyloid fibrils nih.govmdpi.com. However, its strong denaturing capacity is a significant disadvantage when the goal is to maintain protein function or native complex integrity nih.gov.

Sodium Lauroyl Sarcosinate (Sarkosyl) is considered a milder detergent than SDS mdpi.com. While it is also used for cell lysis and protein solubilization, it is less likely to denature proteins completely nih.gov. Sarkosyl is frequently used in the characterization of neuropathological protein fibrils, as many are insoluble in this detergent, allowing for their separation from other cellular proteins nih.govnih.gov. Its weaker detergent capability can be advantageous in preserving some protein complexes that would be dissociated by SDS mdpi.com.

Sodium Lauroyl Glutamate (SLG) is the mildest of the three detergents nih.govmdpi.com. Its primary application is in the solubilization and refolding of proteins, particularly those isolated from inclusion bodies nih.govnih.gov. Studies have shown that SLG has a weaker effect on native protein structure and dissociates more readily from proteins compared to SDS and Sarkosyl nih.govresearchgate.net. This property suggests that SLG may be effective for cell lysis in functional proteomics, where preserving the native, active state of proteins is crucial nih.govmdpi.com.

The table below provides a comparative summary of the properties and applications of SDS and its analogs.

| Detergent | Chemical Structure of Head Group | Relative Strength | Key Properties & Applications |

| This compound (SDS) | Sulfate (-OSO₃⁻) | Strongest | Cell lysis, denaturing electrophoresis (SDS-PAGE), solubilization of proteins, purification of SDS-resistant fibrils. Inherently denatures most proteins. nih.gov |

| Sodium Lauroyl Sarcosinate (Sarkosyl) | N-methylglycinate (-N(CH₃)CH₂COO⁻) | Intermediate | Cell lysis, solubilization of proteins, separation of Sarkosyl-insoluble neuropathological fibrils. Less denaturing than SDS. nih.gov |

| Sodium Lauroyl Glutamate (SLG) | Glutamate (-NHCOCH(COO⁻)(CH₂)₂COO⁻) | Mildest | Solubilization and refolding of proteins from inclusion bodies. Weak effect on native protein structure, readily dissociates. Potentially useful for functional proteomics. nih.govmdpi.com |

Properties and Applications of Sarkosyl and Sodium Lauroylglutamate

Sodium lauroyl sarcosinate, commonly known as Sarkosyl, and sodium lauroyl glutamate are two anionic surfactants that serve as analogs to this compound (SDS). While they share the same hydrophobic 12-carbon aliphatic chain as SDS, their distinct head groups impart unique properties, leading to a range of applications, particularly where milder interactions with biomolecules are desirable. nih.gov

Sarkosyl (Sodium Lauroyl Sarcosinate)

Sarkosyl is derived from sarcosine, a naturally occurring amino acid. atamanchemicals.com It is considered a milder detergent than SDS. nih.govresearchgate.net This characteristic makes it valuable in various applications, from personal care products to molecular biology laboratories. In cosmetic and personal care formulations, Sarkosyl is utilized as a foaming and cleansing agent in products like shampoos, facial cleansers, body washes, and toothpastes. atamanchemicals.com Its mildness makes it suitable for baby care products. atamanchemicals.com Beyond its cleansing properties, it also acts as an antistatic agent, improving hair flexibility and manageability. atamanchemicals.com

In the realm of molecular biology, Sarkosyl is employed for cell lysis and the solubilization of proteins, particularly those prone to aggregation found in inclusion bodies. nih.govresearchgate.netspringernature.com Unlike SDS, which is a strong denaturant, Sarkosyl can often solubilize proteins while preserving more of their native structure and activity. researchgate.netnih.gov It is also used in the separation of soluble proteins from insoluble protein fibrils, such as those associated with neuropathological conditions. nih.gov An important distinction from SDS is that Sarkosyl can be used in lysis procedures conducted at refrigerated temperatures, as SDS tends to precipitate in the cold. researchgate.net

Sodium Lauroylglutamate

Sodium lauroylglutamate is an even milder surfactant derived from L-glutamic acid and lauric acid. qzebright.com It is recognized for its gentle cleansing properties, making it a popular ingredient in personal care products formulated for sensitive skin, including facial cleansers, body washes, shampoos, and baby products. atamankimya.comsincereskincare.com Its ability to cleanse without stripping the skin of its natural oils is a key advantage. specialchem.com In addition to its primary function as a surfactant, it also acts as a skin-conditioning agent and an emulsifier, improving the texture and spreadability of cosmetic products. atamankimya.comspecialchem.com

In molecular biology, sodium lauroylglutamate has been utilized in the solubilization and refolding of proteins from inclusion bodies. nih.gov Its milder nature is advantageous in processes where maintaining the protein's native conformation is critical. Research suggests that its effects on native protein structure are weaker compared to both SDS and Sarkosyl, and it can be more readily dissociated from the native proteins. nih.gov

Interactive Data Table: Properties and Applications of Sarkosyl and Sodium Lauroylglutamate

| Feature | Sarkosyl (Sodium Lauroyl Sarcosinate) | Sodium Lauroylglutamate |

| Primary Function | Surfactant, Cleansing Agent, Foaming Agent | Surfactant, Cleansing Agent, Foaming Agent, Emulsifier |

| Key Properties | Milder than SDS, Antistatic, Good Foaming | Very Mild, Gentle on Skin, Biodegradable |

| Personal Care Applications | Shampoos, Body Washes, Facial Cleansers, Toothpaste, Baby Products atamanchemicals.com | Shampoos, Facial Cleansers, Body Washes, Baby Products, Sensitive Skin Formulations atamankimya.commarknature.com |

| Molecular Biology Applications | Cell Lysis, Solubilization of Inclusion Body Proteins, Separation of Protein Fibrils nih.gov | Solubilization and Refolding of Inclusion Body Proteins nih.govnih.gov |

| Relative Mildness | Milder than SDS nih.gov | Milder than SDS and Sarkosyl nih.gov |

Differential Binding and Denaturing Potentials of Analogs

The variations in the chemical structures of the head groups of Sarkosyl and sodium lauroylglutamate, compared to the sulfate group of SDS, are responsible for their differing interactions with proteins and their distinct denaturing capabilities.

Binding Mechanisms and Protein Structure

Studies comparing the effects of these three detergents on proteins have shown that SDS has a stronger inclination for protein binding, leading to more significant alterations in protein structure and, consequently, a greater reduction in biological activity. nih.govcolab.ws SDS binds to unfolded polypeptides in micellar forms, which masks the protein's non-polar surfaces and imparts a strong negative charge, leading to denaturation. researchgate.netresearchgate.net

In contrast, Sarkosyl and sodium lauroylglutamate exhibit weaker binding to proteins and interfere less with their native structure and function. nih.govcolab.ws While Sarkosyl can bind to unfolded proteins, its interaction with native proteins is more limited. nih.gov Sodium lauroylglutamate, with its bulkier head group, is thought to bind even less stably to proteins than Sarkosyl. nih.govresearchgate.net This weaker binding affinity allows for easier dissociation of the detergent from the protein, which is particularly beneficial in protein refolding applications. nih.govresearchgate.net

Denaturing Potential

SDS is a powerful denaturant, widely used in techniques like SDS-PAGE to disrupt non-covalent bonds within and between proteins, causing them to lose their native conformation. nih.govresearchgate.net Sarkosyl is considered a milder denaturing agent. nih.govresearchgate.net While it can denature many proteins, others remain largely unaffected. researchgate.net This property has been exploited to develop electrophoretic techniques that can identify proteins with moderately high kinetic stability that are not resistant to the stronger denaturation by SDS. nih.govscispace.com

Sodium lauroylglutamate is the mildest of the three, demonstrating the weakest denaturing potential. nih.govresearchgate.net Its gentle interaction with proteins makes it less likely to cause irreversible unfolding, which is why it is often chosen for applications where preserving protein structure and function is paramount. nih.govnih.gov

Interactive Data Table: Comparative Binding and Denaturing Potentials

| Detergent | Protein Binding Affinity | Denaturing Potential | Impact on Protein Structure |

| This compound (SDS) | Strong nih.govcolab.ws | High nih.govresearchgate.net | Significant alteration, loss of native conformation nih.govcolab.ws |

| Sarkosyl | Moderate nih.gov | Milder than SDS nih.govresearchgate.net | Less interference than SDS, can preserve some native structure nih.govcolab.ws |